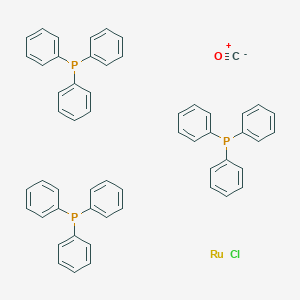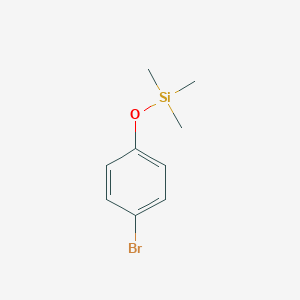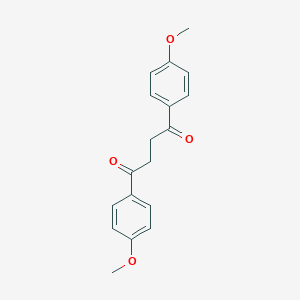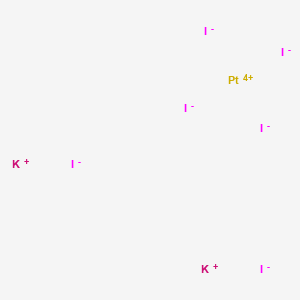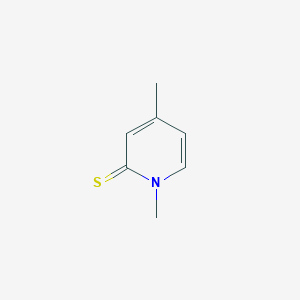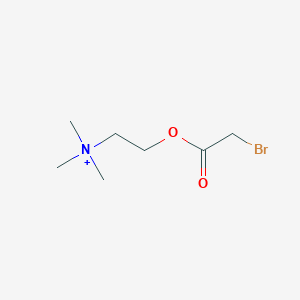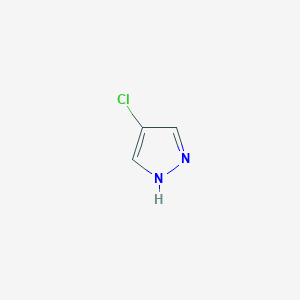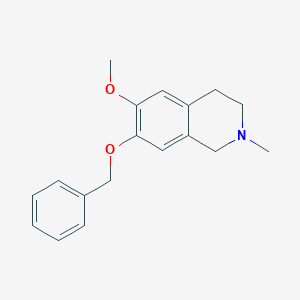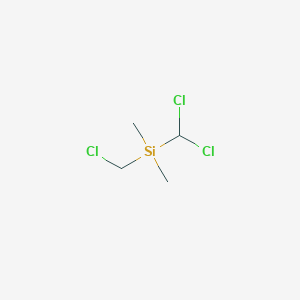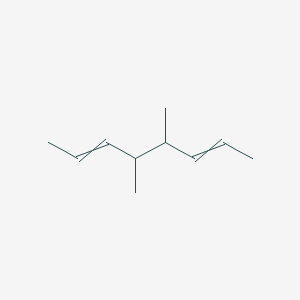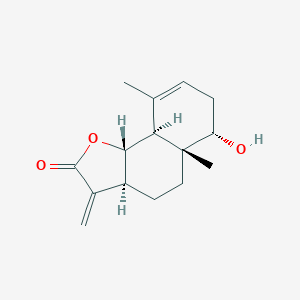
Douglanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Douglanin is a bioactive compound with the molecular formula C15H20O3 . It is one of the sesquiterpenes isolated from the rhizomes of the plant Costus speciosus .
Molecular Structure Analysis
Douglanin has a molecular weight of 248.318 Da and a monoisotopic mass of 248.141251 Da . It has 5 defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Cloud Computing and Scientific Computing
Douglanin, also known as DOUG (Domain decomposition On Unstructured Grids), is a significant open-source software package used in parallel iterative solutions for large sparse systems of linear equations. Research highlights its effectiveness in the cloud computing environment, showing that parallel scientific applications like DOUG scale reasonably well on the cloud. This research indicates the potential of DOUG in enhancing cloud-based scientific computing processes (Srirama, Batrashev, Jakovits, & Vainikko, 2011).
Medicinal Properties and Cytotoxic Activity
Douglanin, an eudesmanolide derivative, was isolated from the flowers of Chrysanthemum coronarium L. This compound has been shown to exhibit strong cytotoxic activities against human cancer cell lines such as A549, PC-3, and HCT 116. This discovery, for the first time in this plant, opens avenues for further exploration of douglanin's potential in cancer research (Lee, Ha, Park, & Yang, 2001).
Enhancing Biomass and Stress Tolerance in Plants
Douglanin, particularly its gene variant DoUGP, has been studied for its role in enhancing biomass and stress tolerance in plants. Overexpression of DoUGP in Dendrobium officinale, a medicinal herb, showed increased polysaccharide accumulation, which in turn enhanced stress tolerance in the plant. This research suggests douglanin's potential role in improving plant resilience and quality (Chen, Wang, Liang, Jin, Wan, Liu, Zhao, Huang, & Tian, 2020).
Eigenschaften
CAS-Nummer |
16886-36-5 |
|---|---|
Produktname |
Douglanin |
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(3aS,5aR,6S,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11-,12+,13-,15-/m0/s1 |
InChI-Schlüssel |
PLSSEPIRACGCBO-AIUMHDJVSA-N |
Isomerische SMILES |
CC1=CC[C@@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O |
SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Kanonische SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



